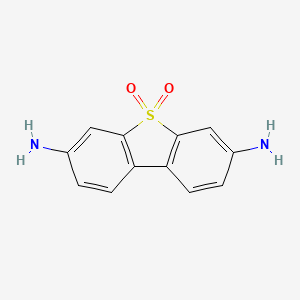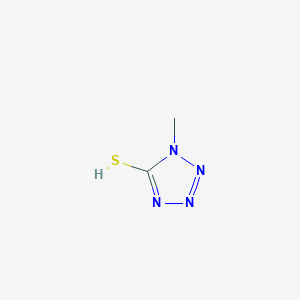![molecular formula C15H12N2O3S B7763716 2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7763716.png)
2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid is an organic compound that features a benzoyl group, a sulfanylcarbonimidoyl group, and an amino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid typically involves multiple steps:
Formation of the Benzoyl Group: The initial step involves the introduction of a benzoyl group to the benzoic acid core. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Sulfanylcarbonimidoyl Group: The next step involves the introduction of the sulfanylcarbonimidoyl group. This can be done through a nucleophilic substitution reaction where a suitable thiol reacts with a carbonimidoyl chloride derivative.
Amination: The final step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction using an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfanylcarbonimidoyl group may interact with thiol-containing enzymes, potentially inhibiting their activity. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(N-hydroxycarbamimidoyl)amino]benzoic acid: This compound features a hydroxycarbamimidoyl group instead of a sulfanylcarbonimidoyl group.
2-[(N-benzoylcarbamimidoyl)amino]benzoic acid: This compound features a benzoylcarbamimidoyl group instead of a sulfanylcarbonimidoyl group.
Uniqueness
2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid is unique due to the presence of the sulfanylcarbonimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13(10-6-2-1-3-7-10)17-15(21)16-12-9-5-4-8-11(12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHSAGSCWUIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B7763642.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B7763648.png)


![3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B7763680.png)
![4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B7763684.png)






![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)

